3-Cyclohexylthio-1-propanol
Description
3-Cyclohexylthio-1-propanol is a thioether derivative of propanol featuring a cyclohexylthio (-S-C₆H₁₁) substituent at the third carbon of the propanol backbone. Thioether-containing compounds, such as N-(Cyclohexylthio)phthalimide (CAS 17796-82-6), are known for their roles as stabilizers, vulcanization accelerators, or intermediates in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H18OS |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3-cyclohexylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H18OS/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2 |
InChI Key |
ZNXMUVORELEXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-Cyclohexylthio-1-propanol with structurally related compounds based on molecular properties, substituents, and applications:
Key Observations:
Functional Group Impact: The cyclohexylthio group in this compound enhances lipophilicity compared to 3-Cyclohexyl-1-propanol (hydroxyl-terminated) and 1-Ethynyl-1-cyclohexanol (ethynyl-terminated). This property may improve membrane permeability in biological systems or compatibility with nonpolar solvents .
Pharmacological Potential: The 1-Cyclohexylamino-3-(naphthyloxy)-2-propanol analog (CAS 73070-87-8) highlights the versatility of cyclohexyl-substituted propanols in drug design, particularly for targeting adrenergic receptors .
This suggests this compound may require similar safety protocols .
Preparation Methods
Reaction Overview
This method involves substituting the chlorine atom in 3-chloro-1-propanol with a cyclohexylthio group via an SN2 mechanism . The synthesis of 3-chloro-1-propanol is well-documented in patent CN110668918A, which uses 1,3-propanediol and hydrochloric acid catalyzed by benzenesulfonic acid.
Procedure :
-
Synthesis of 3-Chloro-1-Propanol :
-
Substitution with Cyclohexanethiol :
-
Add 3-chloro-1-propanol to a solution of cyclohexanethiol and a base (e.g., KOH or NaH) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Heat at 60–80°C for 6–12 hours.
-
Key Equation :
-
Advantages :
-
High atom economy and scalability.
-
Utilizes inexpensive starting materials.
Challenges :
-
Competing elimination reactions may occur under strong basic conditions.
-
Requires careful control of stoichiometry to minimize disulfide byproducts.
Thiol-Ene Reaction with Allyl Alcohol
Reaction Overview
The thiol-ene reaction enables radical-mediated addition of cyclohexanethiol to allyl alcohol, followed by reduction to yield 3-cyclohexylthio-1-propanol. This method is inferred from strategies in patent WO2011040131A1, which synthesizes 3-mercapto-1-propanol via similar radical pathways.
Procedure :
-
Radical Addition :
-
Mix allyl alcohol (CH2=CHCH2OH) with cyclohexanethiol and a radical initiator (e.g., AIBN) in toluene.
-
Irradiate with UV light or heat to 60–80°C for 12–24 hours.
-
Intermediate : 3-Cyclohexylthio-2-propen-1-ol.
-
-
Reduction of Double Bond :
-
Hydrogenate the intermediate using H2 and a palladium catalyst (Pd/C) at 1–3 bar pressure.
-
Key Equation :
-
Advantages :
-
Stereoselective and applicable to other thiols.
-
Avoids harsh acidic/basic conditions.
Challenges :
-
Requires specialized equipment for UV initiation.
-
Potential over-reduction or isomerization side reactions.
Mitsunobu Reaction for Direct Thioether Formation
Reaction Overview
The Mitsunobu reaction couples 1-propanol derivatives with cyclohexanethiol using a phosphine reagent (e.g., triphenylphosphine) and a diazo compound (e.g., DIAD). This method is adapted from azide substitution strategies in organic chemistry literature.
Procedure :
-
Activation of 1-Propanol :
-
Convert 1-propanol to a tosylate (3-tosyloxy-1-propanol) using tosyl chloride in pyridine.
-
-
Mitsunobu Coupling :
-
React the tosylate with cyclohexanethiol, triphenylphosphine, and DIAD in THF at 0–25°C for 4–6 hours.
-
Key Equation :
-
Advantages :
-
High regioselectivity and mild reaction conditions.
-
Compatible with sensitive functional groups.
Challenges :
-
Expensive reagents (triphenylphosphine, DIAD).
-
Generates stoichiometric triphenylphosphine oxide, complicating purification.
Comparative Analysis of Methods
Key Considerations for Industrial Application
-
Catalyst Selection : Benzenesulfonic acid (from CN110668918A) enhances reaction efficiency in chloropropanol synthesis.
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates.
-
Byproduct Management : Neutralization of HCl in Method 1 requires sodium bicarbonate or aqueous workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
